molecular formula C22H22O10 B13737960 Bis((2-hydroxy-5-methoxycarbonylphenyl)methyl) butanedioate CAS No. 103456-50-4

Bis((2-hydroxy-5-methoxycarbonylphenyl)methyl) butanedioate

Cat. No.: B13737960
CAS No.: 103456-50-4
M. Wt: 446.4 g/mol
InChI Key: UJFQRQNOEVIQGR-UHFFFAOYSA-N
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Description

Bis((2-hydroxy-5-methoxycarbonylphenyl)methyl) butanedioate is a chemical compound with the molecular formula C22H22O10 and a molecular weight of 446.404 g/mol . It is known for its unique structure, which includes two hydroxy and methoxycarbonyl groups attached to a butanedioate backbone. This compound is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis((2-hydroxy-5-methoxycarbonylphenyl)methyl) butanedioate typically involves the esterification of butanedioic acid with 2-hydroxy-5-methoxycarbonylphenylmethanol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process . The reaction mixture is heated to promote the formation of the ester bond, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, leading to efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

Bis((2-hydroxy-5-methoxycarbonylphenyl)methyl) butanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis((2-hydroxy-5-methoxycarbonylphenyl)methyl) butanedioate is utilized in various fields of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Bis((2-hydroxy-5-methoxycarbonylphenyl)methyl) butanedioate exerts its effects involves its interaction with specific molecular targets. The hydroxy and methoxycarbonyl groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Bis((2-hydroxy-4-methoxycarbonylphenyl)methyl) butanedioate
  • Bis((2-hydroxy-3-methoxycarbonylphenyl)methyl) butanedioate
  • Bis((2-hydroxy-6-methoxycarbonylphenyl)methyl) butanedioate

Uniqueness

Bis((2-hydroxy-5-methoxycarbonylphenyl)methyl) butanedioate is unique due to the specific positioning of the hydroxy and methoxycarbonyl groups on the phenyl rings. This positioning influences its reactivity and interactions with other molecules, making it distinct from similar compounds .

Properties

CAS No.

103456-50-4

Molecular Formula

C22H22O10

Molecular Weight

446.4 g/mol

IUPAC Name

bis[(2-hydroxy-5-methoxycarbonylphenyl)methyl] butanedioate

InChI

InChI=1S/C22H22O10/c1-29-21(27)13-3-5-17(23)15(9-13)11-31-19(25)7-8-20(26)32-12-16-10-14(22(28)30-2)4-6-18(16)24/h3-6,9-10,23-24H,7-8,11-12H2,1-2H3

InChI Key

UJFQRQNOEVIQGR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)O)COC(=O)CCC(=O)OCC2=C(C=CC(=C2)C(=O)OC)O

Origin of Product

United States

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